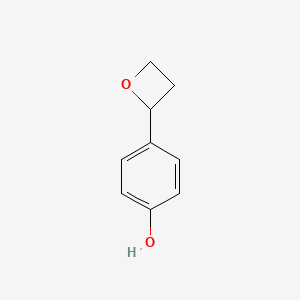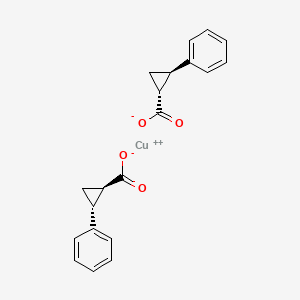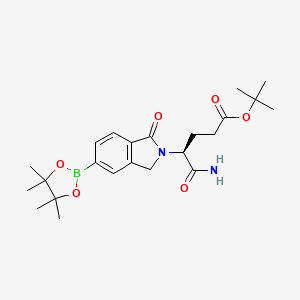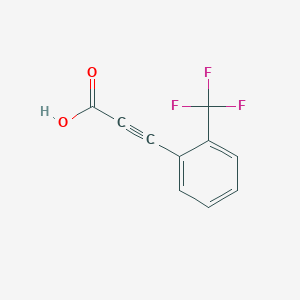
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications. The presence of difluoroethoxy groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,10-Phenanthroline+2,2-Difluoroethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical and chemical processes. The difluoroethoxy groups enhance the compound’s solubility and reactivity, making it effective in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound without difluoroethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: A similar compound with methoxy groups instead of difluoroethoxy groups.
4,7-Dichloro-1,10-phenanthroline: A derivative with chloro groups.
Uniqueness
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is unique due to the presence of difluoroethoxy groups, which enhance its chemical properties, such as solubility and reactivity. These properties make it more effective in forming stable complexes with metal ions and useful in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H12F4N2O2 |
|---|---|
Poids moléculaire |
340.27 g/mol |
Nom IUPAC |
4,7-bis(2,2-difluoroethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C16H12F4N2O2/c17-13(18)7-23-11-3-5-21-15-9(11)1-2-10-12(24-8-14(19)20)4-6-22-16(10)15/h1-6,13-14H,7-8H2 |
Clé InChI |
KRGZPTDKXAXONU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)F)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


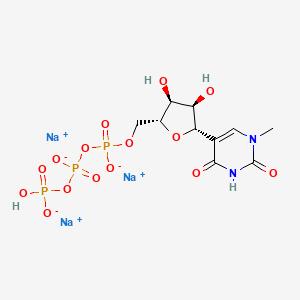

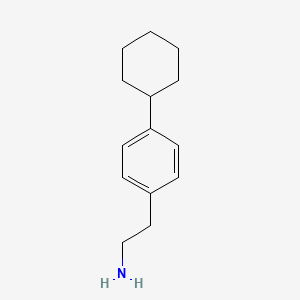

![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
